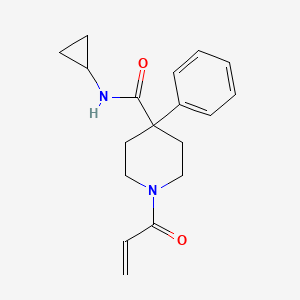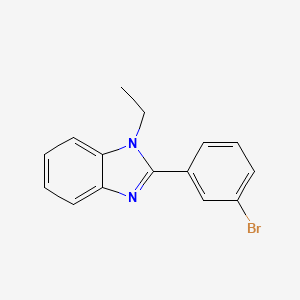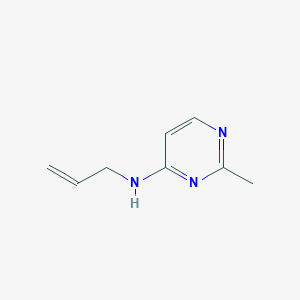![molecular formula C17H30BrClN2O B2814091 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride CAS No. 1215670-02-2](/img/structure/B2814091.png)
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride” is a complex organic molecule. It contains an adamantane backbone, which is a type of diamondoid and a form of carbon nanomaterial . The molecule also contains a bromo group, a carboxamide group, and a dimethylaminoethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the adamantane backbone. The bromo group could potentially be introduced through a halogenation reaction, and the carboxamide group could be formed through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The adamantane backbone of the molecule is a rigid, three-dimensional structure that can impart unique properties to the compound. The bromo group is a good leaving group, which could make the compound reactive in certain conditions. The dimethylaminoethyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromo group could be displaced in a nucleophilic substitution reaction. The carboxamide group could potentially be hydrolyzed under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
One of the primary applications of similar compounds to 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride is in chemical transformations and synthesis. For instance, derivatives of dimethylamino compounds have been used in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, showcasing the compound's utility in creating complex chemical structures (Zupančič, Svete, & Stanovnik, 2009).
Antitumor Applications
Another significant application is in the field of antitumor research. Compounds with a similar structure have shown potential as antitumor agents. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been studied for their antitumor activities, highlighting the potential of related compounds in cancer treatment (Rewcastle et al., 1986).
Antiviral Properties
Compounds like arbidol, which share a similar structural motif, have been identified for their antiviral properties. Arbidol, specifically, has been shown to be a potent broad-spectrum antiviral with activity against various viruses, providing a potential template for developing new antiviral drugs (Boriskin, Leneva, Pécheur, & Polyak, 2008).
Molecular Rearrangements
The study of similar compounds has also led to discoveries in molecular rearrangements, which are crucial for understanding chemical reactions and designing new compounds. For example, ethyl 3-methylindole-2-carboxylate, a related compound, has been rearranged into different structures, demonstrating the flexibility and potential transformations of these types of molecules (Acheson, Prince, & Procter, 1979).
Crystallographic Studies
Crystallographic studies of related compounds have provided insights into the molecular structures and interactions of potential anti-cancer agents. Such studies are essential for understanding how these molecules interact with biological targets, which is crucial for drug design (Hudson, Kuroda, Denny, & Neidle, 1987).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrN2O.ClH/c1-14-7-15(2)9-16(8-14,12-17(18,10-14)11-15)13(21)19-5-6-20(3)4;/h5-12H2,1-4H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTMRCBPHKQYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)C(=O)NCCN(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)
![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)
![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)
![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)


![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)